Methyl 6-chloro-4-[(3,4-difluorophenyl)amino]quinoline-2-carboxylate
Description
Methyl 6-chloro-4-[(3,4-difluorophenyl)amino]quinoline-2-carboxylate is a quinoline derivative characterized by three key substituents:
- Position 2: Methyl carboxylate group.
- Position 4: (3,4-Difluorophenyl)amino moiety.
- Position 6: Chloro substituent.
Properties
IUPAC Name |
methyl 6-chloro-4-(3,4-difluoroanilino)quinoline-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11ClF2N2O2/c1-24-17(23)16-8-15(11-6-9(18)2-5-14(11)22-16)21-10-3-4-12(19)13(20)7-10/h2-8H,1H3,(H,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVVKZCMAEJVNAI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC2=C(C=C(C=C2)Cl)C(=C1)NC3=CC(=C(C=C3)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11ClF2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-chloro-4-[(3,4-difluorophenyl)amino]quinoline-2-carboxylate typically involves multiple steps, starting with the preparation of the oxazole ring. One common method involves the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of catalysts and specific solvents to facilitate the formation of the oxazole ring.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This can include the use of advanced catalytic systems and continuous flow reactors to streamline the synthesis process. The reaction conditions are carefully monitored to maintain consistency and quality in the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-chloro-4-[(3,4-difluorophenyl)amino]quinoline-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
Methyl 6-chloro-4-[(3,4-difluorophenyl)amino]quinoline-2-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It may be used in studies involving enzyme inhibition or protein binding.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of Methyl 6-chloro-4-[(3,4-difluorophenyl)amino]quinoline-2-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to them, thereby influencing various biochemical pathways.
Comparison with Similar Compounds
Comparison with Similar Quinoline Derivatives
Methyl 6-methoxy-2-arylquinoline-4-carboxylate (Compound 6a, )
- Substituents :
- Position 2: Aryl group (e.g., phenyl).
- Position 4: Methoxy group.
- Position 6: Methoxy group.
- Synthesis: Prepared via methylation of 6-methoxy-2-arylquinoline-4-carboxylic acid using methyl iodide and potassium carbonate in acetone .
- Key Differences: The target compound features a chloro group at position 6 instead of methoxy. The (3,4-difluorophenyl)amino group at position 4 replaces the methoxy group, likely altering hydrogen-bonding capabilities.
Methyl 6-chloro-2-methyl-4-phenylquinoline-3-carboxylate ()
- Substituents :
- Position 2: Methyl group.
- Position 3: Carboxylate.
- Position 4: Phenyl group.
- Position 6: Chloro group.
- Biological Relevance : Reported as an anti-tuberculosis agent .
- Key Differences: The carboxylate group at position 3 (vs. position 2 in the target) may affect binding interactions. The phenyl group at position 4 lacks the fluorine atoms present in the target’s difluorophenylamino group.
6-Chloro-2-(4-isopropylphenyl)quinoline-4-carboxylic Acid ()
- Substituents :
- Position 2: 4-Isopropylphenyl.
- Position 4: Carboxylic acid.
- Position 6: Chloro.
- Key Differences: The carboxylic acid at position 4 (vs. methyl carboxylate at position 2 in the target) impacts solubility and ionization state. The isopropylphenyl group introduces bulkier hydrophobicity compared to the difluorophenylamino group.
Physicochemical and Functional Comparisons
Electronic Effects
- Trifluoromethyl Groups: Methyl 4-chloro-6-methyl-2-(trifluoromethyl)quinoline-3-carboxylate () features a strong electron-withdrawing trifluoromethyl group at position 2, which may confer distinct reactivity compared to the target’s methyl carboxylate .
Data Tables
Table 1: Structural Comparison of Quinoline Derivatives
Table 2: Physicochemical Properties
*Calculated based on molecular formula.
Biological Activity
Methyl 6-chloro-4-[(3,4-difluorophenyl)amino]quinoline-2-carboxylate (CAS No. 1207005-66-0) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a quinoline core, which is known for its diverse biological activities. The molecular formula is with a molecular weight of 348.7 g/mol. The structural characteristics contribute to its interaction with various biological targets.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 348.7 g/mol |
| CAS Number | 1207005-66-0 |
The precise mechanism of action for this compound remains to be fully elucidated. However, compounds in the quinoline class often exhibit their effects through:
- Inhibition of Enzymes : Quinoline derivatives are known to inhibit enzymes such as DNA gyrase and topoisomerase IV, which are crucial for bacterial DNA replication .
- Intercalation into DNA : These compounds may intercalate into DNA strands, disrupting replication and transcription processes.
Anticancer Potential
Research has indicated that this compound may possess anticancer properties. In vitro studies have shown that similar quinoline derivatives can inhibit cell proliferation in various cancer cell lines:
-
Cell Lines Tested :
- NCI-H23 (non-small cell lung cancer)
- HCT-15 (colon cancer)
- SF-295 (CNS cancer)
- NCI/ADR-RES (ovarian cancer)
- DU-145 (prostate cancer)
- Mechanism : The anticancer activity is often associated with the induction of apoptosis and cell cycle arrest at the G2/M phase .
Case Studies and Research Findings
Recent studies have explored the biological activities of related quinoline derivatives:
- Study on Quinoline Derivatives :
- Inhibition of Tubulin Polymerization :
- Docking Studies :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
